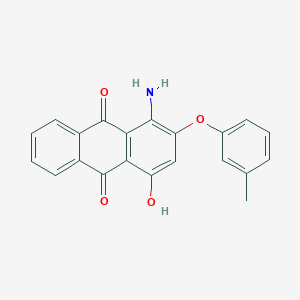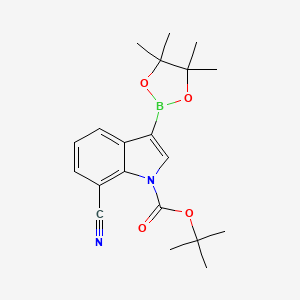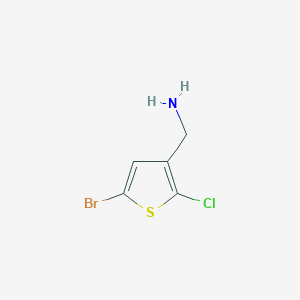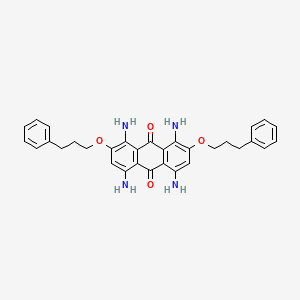
1-Amino-4-hydroxy-2-(3-methylphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of aromatic organic compounds with a wide range of applications in dyes, pigments, and pharmaceuticals. This particular compound is notable for its unique structure, which includes an amino group, a hydroxy group, and a tolyloxy group attached to the anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by nucleophilic substitution. The starting material, anthracene, undergoes acylation to form anthraquinone, which is then functionalized with amino and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as vanadium pentoxide (V2O5) are often used in the oxidation steps to enhance reaction efficiency . The reaction conditions typically include elevated temperatures and controlled pH to optimize the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye and pigment industries .
Aplicaciones Científicas De Investigación
1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione involves its interaction with cellular DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA replication and repair . These interactions make it a potent anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione: Similar structure but with a methoxy group instead of a tolyloxy group.
1,4-Diamino-2-hydroxyanthracene-9,10-dione: Contains two amino groups and one hydroxy group, used in dye synthesis.
1-Hydroxy-4-methoxyanthracene-9,10-dione: Features a hydroxy and a methoxy group, known for its dye properties.
Uniqueness
1-Amino-4-hydroxy-2-(m-tolyloxy)anthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tolyloxy group enhances its solubility and interaction with biological targets, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
105699-59-0 |
|---|---|
Fórmula molecular |
C21H15NO4 |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-(3-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO4/c1-11-5-4-6-12(9-11)26-16-10-15(23)17-18(19(16)22)21(25)14-8-3-2-7-13(14)20(17)24/h2-10,23H,22H2,1H3 |
Clave InChI |
JYHMEQDEORLBAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)




![2-[(3S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B13127525.png)
